molecular formula C24H21N3O3S B12762099 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- CAS No. 103688-01-3

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl-

Cat. No.: B12762099
CAS No.: 103688-01-3
M. Wt: 431.5 g/mol
InChI Key: RFJUMOZIAVXXBM-UHFFFAOYSA-N
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Description

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of the pyrazole ring, followed by the construction of the quinoline moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, the compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its unique structure and reactivity profile make it suitable for targeting specific pathways involved in various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyrazolo(4,3-c)quinoline derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.

    Quinoline derivatives: These compounds have a similar quinoline core but lack the pyrazole ring.

    Sulfonyl-containing compounds: These compounds contain the sulfonyl group but may have different core structures.

Uniqueness

What sets 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-7-methoxy-5-((4-methylphenyl)sulfonyl)-2-phenyl- apart is its unique combination of functional groups and ring structures. This combination provides a distinct reactivity profile and potential for diverse applications in various fields.

Properties

CAS No.

103688-01-3

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

7-methoxy-5-(4-methylphenyl)sulfonyl-2-phenyl-4H-pyrazolo[4,3-c]quinoline

InChI

InChI=1S/C24H21N3O3S/c1-17-8-11-21(12-9-17)31(28,29)27-16-18-15-26(19-6-4-3-5-7-19)25-24(18)22-13-10-20(30-2)14-23(22)27/h3-15H,16H2,1-2H3

InChI Key

RFJUMOZIAVXXBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=C2C=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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